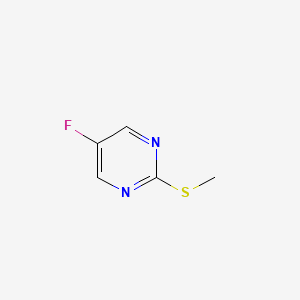

5-Fluoro-2-(methylthio)pyrimidine

Descripción general

Descripción

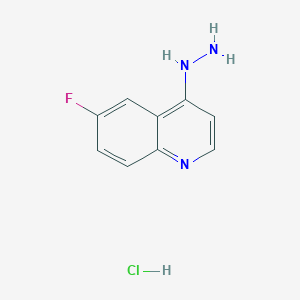

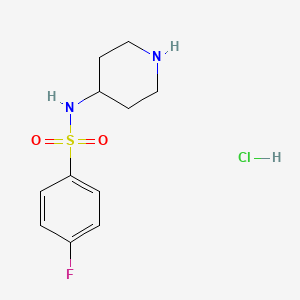

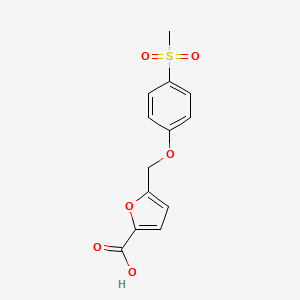

5-Fluoro-2-(methylthio)pyrimidine is a biochemical compound with the molecular formula C5H5FN2S and a molecular weight of 144.17 . It is used for proteomics research .

Synthesis Analysis

While specific synthesis methods for this compound were not found, there are general synthetic routes reported for 2-amino-pyrido[3,4-d]pyrimidine derivatives . These methods involve the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatization to give novel compounds .Molecular Structure Analysis

The InChI code for this compound is 1S/C5H5FN2S/c1-9-5-7-2-4 (6)3-8-5/h2-3H,1H3 . The compound’s structure includes a pyrimidine ring with a fluorine atom at the 5th position and a methylthio group at the 2nd position .Aplicaciones Científicas De Investigación

RNA Oligonucleotides and HIV-1 Reverse Transcriptase Inhibition : One significant application of fluorinated pyrimidines is in the field of virology. Specifically, 2'-fluoro-modified pyrimidines have shown to enhance the affinity of RNA oligonucleotides to HIV-1 reverse transcriptase. This suggests their potential in inhibiting the replication of HIV-1 and possibly other retroviruses, which is a crucial aspect of HIV/AIDS research and therapy (source: PubMed

).

Synthesis of Pyrimidine Derivatives : The synthesis of various pyrimidine derivatives, including those derived from 5-Fluoro-2-(methylthio)pyrimidine, is an area of active research. These derivatives are synthesized using different starting materials like functionalized enamines, orthoester, benzonitrile, and malononitrile. Such synthetic methods are vital for producing compounds that can be further evaluated for various biological activities (source: ResearchGate

).

Antifungal Applications : Another area of application is in the development of antifungal agents. Pyrimidine derivatives, such as those derived from this compound, have been synthesized and tested for their antifungal activities. These compounds have shown potential in combating various fungal pathogens, which is significant given the rising concern about fungal infections and resistance to existing antifungal drugs (source: Frontiers

).

Direcciones Futuras

While specific future directions for 5-Fluoro-2-(methylthio)pyrimidine were not found, there is ongoing research into the development of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Additionally, the use of polymeric fluorinated pyrimidines may enable the more precise use of these compounds for cancer treatment in the era of personalized medicine .

Mecanismo De Acción

Target of Action

Similar fluoropyrimidines, such as 5-fluorouracil, are known to target thymidylate synthase . This enzyme plays a crucial role in DNA synthesis .

Mode of Action

It can be inferred from the related compound 5-fluorouracil that the compound might be converted to fluorouridine monophosphate (fump), either directly or indirectly, and then incorporated into rna and dna, thereby inhibiting their normal function .

Biochemical Pathways

It can be inferred from the related compound 5-fluorouracil that the compound might interfere with the synthesis of thymidylate synthase, thereby affecting dna synthesis .

Result of Action

It can be inferred from the related compound 5-fluorouracil that the compound might cause cell death by inhibiting dna synthesis .

Propiedades

IUPAC Name |

5-fluoro-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2S/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAVCBHOSOOGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60664001 | |

| Record name | 5-Fluoro-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60664001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6090-37-5 | |

| Record name | 5-Fluoro-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60664001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-[2-(furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B1439186.png)

![Tert-butyl 4-[(chlorosulfonyl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B1439196.png)